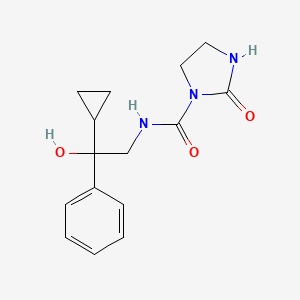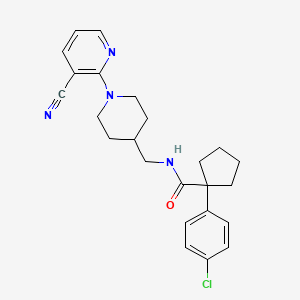![molecular formula C12H11F2N3O3S B2515324 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethoxy)phenyl]acetamide CAS No. 685551-15-9](/img/structure/B2515324.png)
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethoxy)phenyl]acetamide" is a bioactive molecule that belongs to a class of compounds with potential therapeutic applications. The structure of this compound suggests that it may have interactions with various biological targets due to the presence of a thiazole ring, an acetamide moiety, and a difluoromethoxy phenyl group. These structural features are often associated with a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Synthesis Analysis
The synthesis of related thiazole-containing acetamides typically involves the formation of the thiazole ring followed by the introduction of the acetamide functionality. For instance, the synthesis of similar compounds has been reported using cyclocondensation reactions, acylation reactions, and the use of catalysts such as anhydrous zinc chloride in a microwave reactor . The synthesis process is crucial as it can influence the purity, yield, and pharmacokinetic properties of the final compound .
Molecular Structure Analysis
The molecular structure of thiazole acetamides is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring is often linked to an acetamide group, which can form hydrogen bonds due to its amide functionality. The difluoromethoxy phenyl group may contribute to the overall molecular shape and electronic distribution, potentially affecting the compound's binding affinity to biological targets .
Chemical Reactions Analysis
Thiazole acetamides can participate in various chemical reactions, including hydrogen bonding interactions, as evidenced by the presence of N-H and C-H bonds that can interact with other molecules. These interactions are important for the biological activity of the compounds, as they can influence the binding to enzymes, receptors, or other proteins. The difluoromethoxy group may also be involved in specific chemical interactions due to its electronegative fluorine atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the acetamide group can increase the polarity of the molecule, potentially improving its solubility in aqueous environments, which is beneficial for biological applications. The difluoromethoxy group may affect the lipophilicity of the compound, which is an important factor in drug design, as it can influence the compound's ability to cross cell membranes .
Scientific Research Applications
Molecular Structure and Crystallography
Research on similar compounds, like those containing 5-amino-1,3,4-thiadiazol-2-yl and difluoromethyl groups, highlights their complex molecular structure. The compounds exhibit 'V'-shaped molecular configurations and generate 3-D arrays through various intermolecular interactions, including hydrogen bonds and π interactions. This intricate molecular architecture is crucial for understanding the chemical behavior and reactivity of these compounds (Boechat et al., 2011).
Antitumor Activity
The antitumor potential of benzothiazole derivatives, structurally related to the query compound, has been investigated. These studies focus on the synthesis and evaluation of new derivatives for their in vitro antitumor activity against human tumor cell lines. The research identifies specific compounds demonstrating considerable anticancer activity, providing a foundation for developing new therapeutic agents (Yurttaş et al., 2015).
Antimicrobial Activities
Several studies have synthesized new derivatives incorporating the thiazole and acetamide groups to evaluate their antibacterial activities. These compounds have been tested against various bacterial strains, demonstrating significant antimicrobial potential. This research highlights the importance of structural modifications in enhancing the biological activity of these molecules (Juddhawala et al., 2011; Gul et al., 2017).
Synthesis and Evaluation of Derivatives
The synthesis of novel thiazolidinone and acetidinone derivatives bearing acetamide groups has been explored for their potential antimicrobial activity. These studies contribute to the understanding of how variations in molecular structure affect biological activity and offer insights into the design of new compounds with enhanced efficacy (Mistry et al., 2009).
Hypoglycemic Activity
Research into 2,4-thiazolidinedione derivatives has demonstrated their promising hypoglycemic activity in vivo. This suggests potential applications in developing new treatments for diabetes, showcasing the versatility of these compounds in therapeutic applications (Nikalje et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O3S/c13-11(14)20-7-3-1-6(2-4-7)16-9(18)5-8-10(19)17-12(15)21-8/h1-4,8,11H,5H2,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUQNDLSYCKZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(difluoromethoxy)phenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

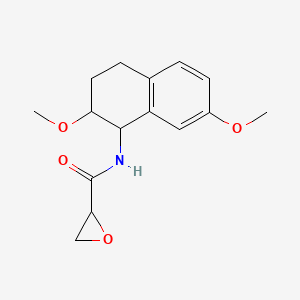
![4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515243.png)
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/no-structure.png)

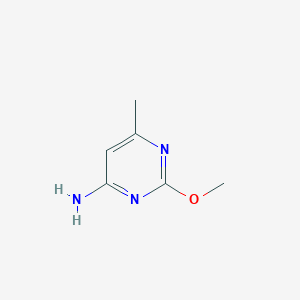
![2-Propyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2515249.png)
![Methyl 5-{[(1-bromo-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B2515250.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)
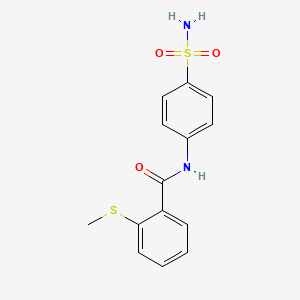
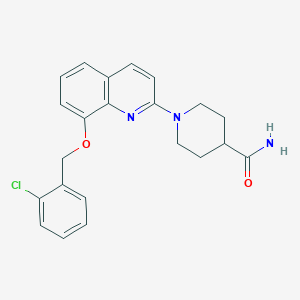
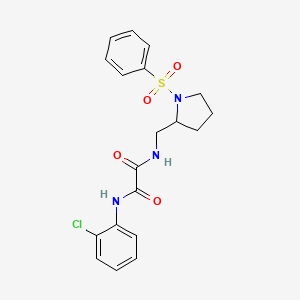
![1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2515260.png)
